![molecular formula C14H13N3O2S2 B2634664 N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 912624-37-4](/img/structure/B2634664.png)
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been found to have distinct structural features of c-Met inhibitors .
Synthesis Analysis
The synthesis of these compounds involves several steps. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their melting points and NMR spectra .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include our compound of interest, have been found to exhibit high antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Antimicrobial Activity
These compounds have also been identified as having potent antimicrobial properties . This suggests potential applications in the development of new antibiotics, which are urgently needed due to the increasing prevalence of antibiotic-resistant bacteria.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This could lead to the development of new herbicides, which are essential for controlling weeds in agriculture.
Anti-inflammatory Activity
These compounds have been shown to have anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This could lead to the development of new antifungal drugs, which are needed to treat fungal infections, especially in immunocompromised patients.
Antitumor Activity
These compounds have been identified as having antitumor activity . This suggests potential applications in the development of new anticancer drugs.
Phosphoinositide 3-Kinase Inhibition
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, which include our compound of interest, have been found to be potent inhibitors of phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes PI3K inhibitors potential drugs for cancer treatment.
Histamine H3 Receptor Antagonism
Some representatives of this class have been reported as histamine H3 receptor antagonists . Antagonists of the H3 receptor are being investigated for the treatment of various central nervous system disorders, including Alzheimer’s disease, schizophrenia, and narcolepsy.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-8-10(5-6-11(9)17-21(2,18)19)13-16-12-4-3-7-15-14(12)20-13/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLOVVPMVUHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)
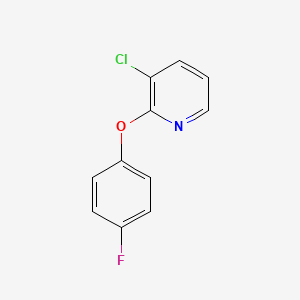
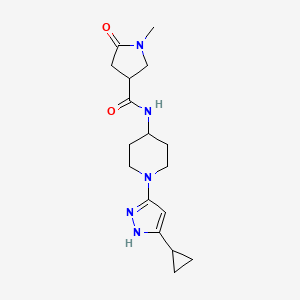
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)
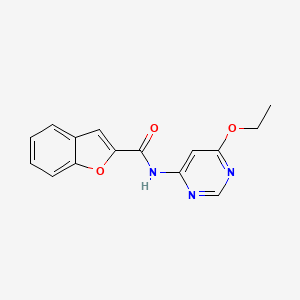

![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2634596.png)
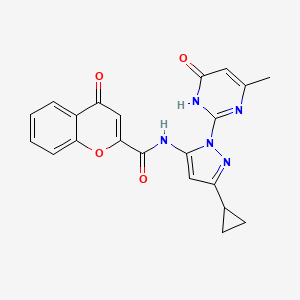
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2634601.png)
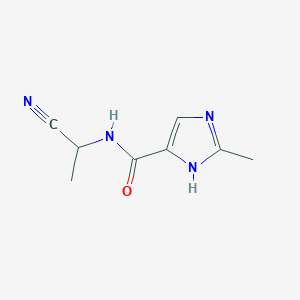
![N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2634603.png)
